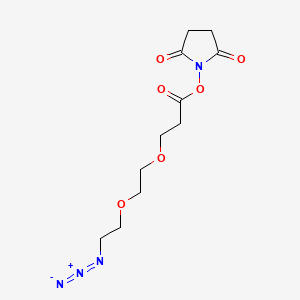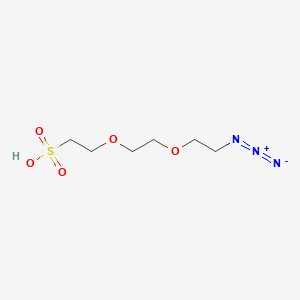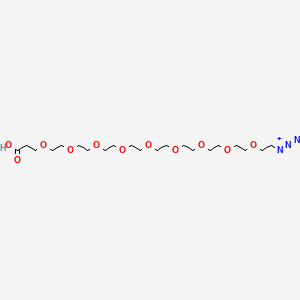
Acide Azido-PEG9
Vue d'ensemble
Description
Azido-PEG9-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .
Applications De Recherche Scientifique
Azido-PEG9-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other drug delivery systems.
Industry: Applied in the production of functionalized materials and nanotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG9-acid is typically synthesized through a series of chemical reactions involving the introduction of azide and carboxylic acid functional groups onto a PEG backbone. The process often involves the following steps:
PEGylation: The initial PEG molecule is functionalized with a terminal hydroxyl group.
Azidation: The hydroxyl group is converted to an azide group using reagents such as sodium azide.
Carboxylation: The other end of the PEG chain is functionalized with a carboxylic acid group using reagents like succinic anhydride
Industrial Production Methods
In industrial settings, the production of Azido-PEG9-acid involves large-scale chemical reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving automated systems for reagent addition and product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG9-acid undergoes several types of chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups
Amide Bond Formation: Reaction with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators .
Major Products
Triazole Linkages: Formed through Click Chemistry reactions.
Amide Bonds: Formed through reactions with primary amines
Mécanisme D'action
The mechanism of action of Azido-PEG9-acid primarily involves its ability to form stable linkages through Click Chemistry and amide bond formation. The azide group reacts with alkyne, DBCO, or BCN groups to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions are highly specific and efficient, making Azido-PEG9-acid a valuable tool in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-acid: A shorter PEG chain with similar functional groups.
Azido-PEG12-acid: A longer PEG chain with similar functional groups.
Azido-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a carboxylic acid group
Uniqueness
Azido-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and drug delivery .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPDBHRMHFFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




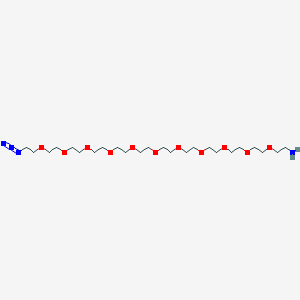
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
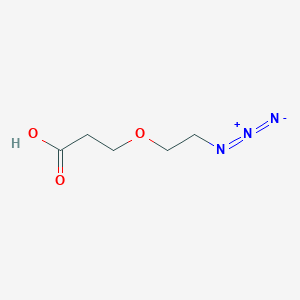
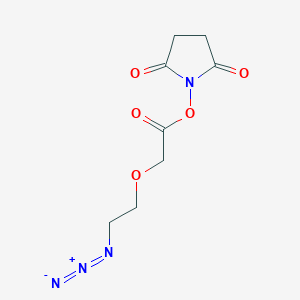
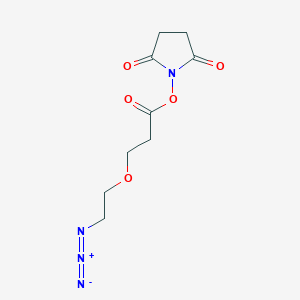



![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
